molecular formula C6H6FNO4S2 B13238427 4-Sulfamoylbenzene-1-sulfonyl fluoride

4-Sulfamoylbenzene-1-sulfonyl fluoride

Cat. No.: B13238427
M. Wt: 239.2 g/mol
InChI Key: WQIIFFQKFUHBQF-UHFFFAOYSA-N
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Description

Contextualization within the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Paradigm

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction has propelled sulfonyl fluorides to the forefront of chemical synthesis. eurekalert.orgnih.gov SuFEx chemistry is prized for its reliability, modularity, and the formation of exceptionally stable covalent bonds. nih.govalfa-chemistry.com At the heart of this paradigm lies the remarkable reactivity of the sulfonyl fluoride group (-SO₂F). While highly stable and resistant to hydrolysis, the S-F bond can be selectively activated to react with nucleophiles like phenols and amines, forming robust sulfonate and sulfonamide linkages, respectively. eurekalert.orgnih.gov

4-Sulfamoylbenzene-1-sulfonyl fluoride is a quintessential exemplar of a SuFExable hub. Its bifunctionality allows for sequential or orthogonal reactions. The sulfonyl fluoride moiety serves as the primary reactive handle for SuFEx reactions, while the sulfamoyl group can be further functionalized or can participate in other chemical transformations. This dual nature enables the construction of complex molecular architectures from simple, readily available starting materials, embodying the core principles of click chemistry. nih.govalfa-chemistry.com The stability of the sulfonyl fluoride group under a wide range of reaction conditions further enhances its utility as a reliable connective unit in modular synthesis. sigmaaldrich.com

Role in Contemporary Academic Research Disciplines

The unique properties of this compound have led to its widespread adoption across several key disciplines in academic research. Its ability to form strong, stable covalent bonds under specific conditions makes it an invaluable tool for creating novel molecules with tailored functions.

Organic Synthesis Methodology Development

In the realm of organic synthesis, this compound and related sulfonyl fluorides are recognized as versatile precursors. ccspublishing.org.cn They offer a stable and often preferable alternative to the more reactive sulfonyl chlorides for the synthesis of sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn The development of new synthetic methods often leverages the unique reactivity of the sulfonyl fluoride group. For instance, researchers have developed innovative protocols for the synthesis of sulfonyl fluorides from a variety of starting materials, including sulfonic acids, thiols, and sulfonamides, thereby expanding the toolkit available to synthetic chemists. nih.govnih.gov

The compound also serves as a platform for developing novel reaction pathways. For example, the transformation of sulfonyl fluorides into sulfonyl radicals opens up new avenues for carbon-sulfur bond formation, a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. researchgate.net The ability to precisely control the reactivity of the sulfonyl fluoride group allows for the development of highly selective and efficient synthetic methodologies.

Chemical Biology Probe Design and Mechanism Elucidation

Sulfonyl fluorides, including this compound, have emerged as "privileged warheads" in chemical biology. nih.govrsc.org Their unique balance of stability in aqueous environments and reactivity towards specific amino acid residues makes them ideal for designing chemical probes to study biological systems. nih.govresearchgate.net These probes can be used to covalently modify proteins, enabling researchers to identify and validate new drug targets, map enzyme binding sites, and elucidate complex biological pathways. nih.govrsc.org

The sulfonyl fluoride moiety is known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, not just the more commonly targeted cysteine. nih.govnih.gov This broad reactivity profile expands the scope of proteins that can be studied. By attaching a reporter tag (like a fluorophore or a biotin) to a sulfonyl fluoride-containing molecule, scientists can track the localization and interactions of proteins within a cell. The stability of the resulting covalent bond ensures that the interaction can be robustly studied. claremont.edu

Medicinal Chemistry Scaffold Innovation and Ligand Discovery (excluding clinical efficacy)

In medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to create libraries of potential drug candidates is paramount. This compound provides an excellent starting point for such endeavors. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs. nih.gov The sulfonyl fluoride group, on the other hand, allows for the covalent attachment of the scaffold to a biological target, a strategy that is gaining increasing traction in drug discovery for its potential to achieve high potency and prolonged duration of action.

The use of sulfonyl fluorides as covalent inhibitors is a rapidly growing area of research. nih.gov By designing molecules where a sulfonyl fluoride is appended to a scaffold that directs it to the active site of a target protein, researchers can create highly specific and irreversible inhibitors. nih.govrsc.org This approach has been successfully applied to a variety of protein classes, including proteases and kinases. The ability to fine-tune the reactivity of the sulfonyl fluoride through electronic modifications to the aromatic ring allows for the optimization of inhibitor potency and selectivity. enamine.net

Materials Science for Functional Polymer and Dye Development

The principles of SuFEx click chemistry are not limited to the synthesis of small molecules. The robustness and efficiency of the S-F exchange reaction make it an attractive tool for the synthesis of novel polymers and functional dyes. alfa-chemistry.com By incorporating this compound or other bifunctional sulfonyl fluorides into polymerization reactions, materials scientists can create polymers with precisely defined structures and properties.

The resulting polysulfonates and polysulfonamides are often characterized by high thermal stability and desirable mechanical properties. Furthermore, the sulfonyl fluoride group can be used to modify the surfaces of materials, introducing new functionalities. researchgate.net In the realm of dye chemistry, the SuFEx reaction provides a reliable method for linking chromophores together or for attaching them to other molecular scaffolds, leading to the development of new dyes with tailored optical properties. researchgate.net The versatility of this chemistry opens up exciting possibilities for the creation of advanced materials for a wide range of applications, from electronics to coatings. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO4S2

Molecular Weight

239.2 g/mol

IUPAC Name

4-sulfamoylbenzenesulfonyl fluoride

InChI

InChI=1S/C6H6FNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12)

InChI Key

WQIIFFQKFUHBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)F

Origin of Product

United States

Mechanistic Investigations of 4 Sulfamoylbenzene 1 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Pathways

Sulfur(VI) Fluoride Exchange (SuFEx) is a highly reliable and modular click chemistry reaction that leverages the unique properties of the sulfur(VI)-fluoride (SVI-F) bond. nih.govnih.govmonash.edu The SVI-F bond in compounds like 4-Sulfamoylbenzene-1-sulfonyl fluoride is remarkably stable under many conditions, including resistance to thermolysis, reduction, and hydrolysis over a wide pH range. sigmaaldrich.comnih.govnih.govresearchgate.net However, this stability is coupled with a latent reactivity that can be unleashed under specific conditions, allowing the highly electrophilic sulfur center to react with nucleophiles. nih.govnih.gov

The SuFEx reaction is primarily driven by the high positive charge on the hexavalent sulfur atom, making it an attractive target for nucleophilic attack. nih.gov The process involves the substitution of the fluoride ion by a nucleophile. nih.govnih.gov This transformation can be facilitated by various catalysts and conditions, including Lewis nitrogen bases, bifluoride salts, and even on-water conditions, which can significantly accelerate reaction rates. nih.gov The stability of the resulting covalent bond, for instance, a sulfonate ester or a sulfonamide, combined with the high efficiency and specificity of the SuFEx reaction, makes it a powerful tool for molecular construction. nih.govresearchgate.net

The mechanism of SuFEx reactions involves the attack of a nucleophile on the electron-deficient sulfur(VI) center of the sulfonyl fluoride. nih.govacs.org This process leads to the displacement of the fluoride ion, which is a good leaving group, particularly when assisted by proton or silicon-based species that can act as fluoride traps. nih.govnih.gov The reaction is characterized by its chemoselectivity, exclusively producing sulfonylation products without the side reactions often observed with sulfonyl chlorides, such as reductive collapse to S(IV) species. sigmaaldrich.comnih.gov

The activation of the SVI-F bond is crucial for the reaction to proceed. In biological systems, the local protein environment can activate the bond through hydrogen bonding, positioning the sulfonyl fluoride near nucleophilic residues for covalent modification. nih.gov In synthetic chemistry, bases can activate either the sulfonyl fluoride directly or a silyl-protected nucleophile, facilitating the exchange. acs.orgnih.gov

Sulfonyl fluorides are recognized as privileged electrophiles in chemical biology due to their ability to react with a variety of nucleophilic amino acid side chains, not just the commonly targeted cysteine. nih.govrsc.org This includes serine, threonine, tyrosine, lysine (B10760008), histidine, and cysteine. nih.govnih.govenamine.netsigmaaldrich.com The specific reactivity is context-dependent, influenced by the local microenvironment within a protein's binding site which can perturb the pKa and nucleophilicity of the amino acid residues. nih.govnih.gov

This compound, as a sulfamoyl fluoride, belongs to a subclass of SVI-F compounds with a distinct reactivity profile. nih.govenamine.net Studies on panels of SVI-F electrophiles have benchmarked their reactivity against individual amino acids. For instance, the reactivity of various sulfonyl fluorides with N-acetylated amino acids under physiological conditions reveals that while they react with cysteine, the resulting adducts can be unstable. rsc.org In contrast, stable covalent adducts are formed with lysine, tyrosine, and histidine. nih.govrsc.org

The table below summarizes the reactivity of a representative sulfamoyl fluoride (i) compared to other aryl sulfonyl fluorides with different nucleophilic amino acids. The reactivity is presented as the percentage of amino acid modified after a specific time.

Compound TypeElectrophile StructureReactivity with N-acetyltyrosine (1 h)Reactivity with Nα-acetyllysine (24 h)Reactivity with N-acetylhistidine (24 h)Reactivity with N-acetylcysteine (1 h)
Sulfonyl Fluoride (para-amide)para-amide sulfonyl fluoride structure>95%~50%~20%>95%
Sulfonyl Fluoride (para-nitro)para-nitro sulfonyl fluoride structure>95%~60%~25%>95%
Sulfamoyl Fluoride sulfamoyl fluoride structure~10% ~10% ~5% >95%
Data adapted from a comprehensive profiling study of sulfur(VI) fluorides. nih.gov The structures are representative examples.

As shown, sulfamoyl fluorides tend to exhibit lower intrinsic reactivity towards tyrosine, lysine, and histidine compared to aryl sulfonyl fluorides with electron-withdrawing amide or nitro groups, while still reacting rapidly with the highly nucleophilic cysteine. nih.gov Sulfonyl fluorides are also well-known inhibitors of serine proteases, reacting with the active site serine residue. nih.gov Examples include phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF). nih.gov

The reactivity of aryl sulfonyl fluorides in SuFEx reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. nih.govrsc.org Electron-withdrawing groups enhance the electrophilicity of the sulfur center, thereby increasing the rate of nucleophilic attack. rsc.org Conversely, electron-donating groups decrease reactivity. nih.gov The sulfamoyl group (-SO2NH2) on this compound is electron-withdrawing, which contributes to the activation of the SVI-F bond for nucleophilic substitution, although its effect might be modulated compared to a nitro group, for example.

Steric hindrance around the sulfur atom can also play a role, potentially slowing down the rate of reaction by impeding the approach of the nucleophile. nih.gov However, for many aryl sulfonyl fluorides, the electronic effects are the dominant factor in modulating their reactivity. rsc.org This predictable modulation allows for the fine-tuning of the sulfonyl fluoride "warhead" to achieve a desired level of reactivity for specific applications, such as covalent protein modification. rsc.org

Detailed Analysis of Nucleophilic Attack Mechanisms

Radical Reactivity and S(VI) Ligation Chemistry

While the chemistry of sulfonyl fluorides has been dominated by their use as electrophiles, recent advancements have unlocked their potential to engage in radical reactions. dntb.gov.uanih.govresearchgate.net This alternative pathway involves the conversion of the typically electrophilic S(VI) center into a sulfur(VI) radical, dramatically expanding the synthetic utility of this functional group. dntb.gov.uanih.gov This is a challenging transformation due to the high bond dissociation energy of the SVI-F bond and the high reduction potentials of sulfonyl fluorides. dntb.gov.uaresearchgate.net

The generation of S(VI) radicals from sulfonyl fluorides has been achieved through cooperative organosuperbase activation and photoredox catalysis. dntb.gov.uanih.govresearchgate.net In this process, a photocatalyst, upon excitation by visible light, reduces the sulfonyl fluoride to generate the corresponding sulfur(VI) radical. nih.govresearchgate.net This method circumvents the high energetic barrier typically associated with the homolytic cleavage of the S-F bond.

Alternative strategies for generating sulfur-centered radicals for subsequent reactions have also been developed. One approach involves the photoredox-mediated reduction of chlorosulfonyl fluoride to produce a fluorosulfuryl radical. acs.orgnih.gov Another method utilizes the copper-catalyzed reaction of aryl diazonium salts with a sulfur dioxide surrogate to generate an aryl sulfonyl radical. nih.gov These radical generation methods open up new avenues for the incorporation of the sulfonyl group into organic molecules.

Once generated, sulfur(VI) radicals can readily participate in ligation reactions with unactivated alkenes. dntb.gov.uanih.govresearchgate.net The radical adds across the double bond, leading to the formation of a carbon-centered radical intermediate. nih.gov This intermediate can then be further transformed to yield the final product.

This radical-mediated hydrosulfonylation of alkenes results in the formation of vinyl sulfones, often with excellent E selectivity, under mild reaction conditions. dntb.gov.uanih.govresearchgate.netorganic-chemistry.org This process represents a powerful method for C-S bond formation and provides access to valuable vinyl sulfone building blocks, which are prevalent in various biologically active compounds. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups on both the sulfonyl fluoride and the alkene partner. researchgate.net

The table below provides an overview of the reaction conditions for the radical ligation of aryl sulfonyl fluorides with alkenes.

Reactant 1 (Sulfonyl Fluoride)Reactant 2 (Alkene)PhotocatalystBaseSolventLight SourceProductYield
Aryl sulfonyl fluorideStyrene derivativeRu(bpy)3Cl2DBUCH3CNBlue LEDVinyl sulfoneHigh
Aryl sulfonyl fluorideAliphatic alkeneRu(bpy)3Cl2DBUCH3CNBlue LEDVinyl sulfoneModerate to High
Data generalized from a reported platform for S(VI) radical ligation. researchgate.net DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Defluorosulfonylation Reaction Mechanisms (e.g., in Oxetane (B1205548) and Azetidine (B1206935) Sulfonyl Fluorides)

While the archetypal reaction of sulfonyl fluorides involves nucleophilic substitution at the S(VI) center, a distinct pathway known as defluorosulfonylation (DeFS) has been identified for specific substrates like oxetane and azetidine sulfonyl fluorides. nih.govresearchgate.net This unusual reaction proceeds not through attack at the sulfur atom, but via a mechanism that involves the loss of sulfur dioxide and a fluoride ion, leading to the formation of a carbocation. acs.org This pathway is particularly favored in strained four-membered heterocycles. nih.govacs.org

The activation of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) for the DeFS reaction can be achieved under mild thermal conditions, typically around 60 °C. nih.govacs.org This process is distinct from the more common SuFEx reactions, which often require activation by bases or silylating agents. u-tokyo.ac.jp

The central feature of the DeFS mechanism is the generation of a planar carbocation intermediate. researchgate.net The development and use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) have shown that these compounds behave as effective precursors to these carbocations. nih.govacs.orgnih.gov Upon mild thermal activation, the strained sulfonyl fluoride undergoes a fragmentation, releasing SO₂ and F⁻ to form a transient, electrophilic carbocation centered on the oxetane or azetidine ring. researchgate.netacs.org The formation of these intermediates is a key step that dictates the subsequent coupling reactions.

The highly reactive carbocation intermediates generated through DeFS can be trapped by a diverse array of nucleophiles, making it a powerful synthetic tool for creating new molecular scaffolds. nih.govacs.orgnih.gov This coupling process demonstrates high functional group tolerance. nih.gov A wide range of nucleophiles have been successfully employed in these coupling reactions, leading to novel derivatives that are of significant interest in medicinal chemistry. acs.orgnih.gov

Table 1: Scope of Nucleophiles in DeFS Coupling Reactions

Nucleophile Class Example(s) Resulting Product Type
Amines Primary and secondary amines, anilines Amino-oxetanes, Amino-azetidines
N-Heterocycles NH-azoles Heterocyclic oxetane/azetidine derivatives
Sulfur-based Sulfoximines, Sulfonimidamides Oxetane/azetidine-sulfoximines
Phosphorus-based Phosphonates Oxetane/azetidine-phosphonates

This table summarizes the types of nucleophiles that have been shown to effectively couple with the carbocation intermediates generated from oxetane and azetidine sulfonyl fluorides via the DeFS pathway. nih.govacs.org

This methodology has been applied to the late-stage functionalization of complex molecules and the synthesis of drug analogs, showcasing its utility in medicinal chemistry programs. nih.gov

Hydrolytic Stability and Reaction Kinetics in Aqueous Environments

A defining characteristic of sulfonyl fluorides, including aryl sulfonyl fluorides like this compound, is their notable stability compared to other sulfonyl halides. mdpi.comnih.gov They are generally resistant to hydrolysis under physiological conditions, a property that makes them valuable as electrophilic warheads in chemical biology. researchgate.net However, their stability is not absolute and can be influenced by the electronic properties of substituents on the aromatic ring. nih.gov

The hydrolysis of a sulfonyl fluoride proceeds via nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid. nih.gov The rate of this process is a critical parameter for applications where aqueous stability is required.

Recent studies have investigated the stability of various benzamide-sulfonyl fluorides in aqueous buffers. nih.gov It was noted that some derivatives can be unstable at physiological pH. nih.gov The kinetics of hydrolysis can be monitored over time using techniques such as ¹H NMR spectroscopy, which allows for the quantification of the intact compound. nih.gov

Table 2: Factors Influencing Hydrolytic Stability of Aryl Sulfonyl Fluorides

Factor Influence on Stability Rationale
Electronic Effects Electron-withdrawing groups can decrease stability They increase the electrophilicity of the S(VI) center, making it more susceptible to nucleophilic attack by water.
pH of Medium Can influence hydrolysis rate The reaction can be subject to acid or base catalysis, although sulfonyl fluorides are generally more stable across a wider pH range than sulfonyl chlorides.
Steric Hindrance Increased steric bulk around the -SO₂F group can enhance stability It can physically shield the sulfur atom from incoming water molecules.

Substituted benzene (B151609) sulfonyl fluoride scaffolds have been reported to possess a desirable balance of reactivity, exhibiting sufficient stability to hydrolysis while maintaining moderate activity toward biological nucleophiles. enamine.net This tunable stability is a key reason for their growing use in the development of covalent inhibitors and chemical probes. enamine.net

Advanced Spectroscopic and Computational Analysis of 4 Sulfamoylbenzene 1 Sulfonyl Fluoride

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental to confirming the identity and purity of 4-Sulfamoylbenzene-1-sulfonyl fluoride (B91410). Each technique offers unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Sulfamoylbenzene-1-sulfonyl fluoride by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. rsc.orgpdx.edu

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons are expected to appear as two distinct signals due to the substitution pattern on the benzene (B151609) ring. These signals typically manifest as doublets because of coupling to adjacent protons. The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The aromatic ring will show distinct signals for the substituted and unsubstituted carbons. The carbon atom directly bonded to the sulfonyl fluoride group (C-SO₂F) and the one bonded to the sulfamoyl group (C-SO₂NH₂) will have characteristic chemical shifts influenced by the strong electron-withdrawing nature of these substituents. Couplings between carbon and fluorine atoms (J-C-F) can also be observed, providing further structural confirmation. pdx.edumagritek.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.comdiva-portal.org It provides a direct probe for the fluorine environment. The sulfonyl fluoride (-SO₂F) group is expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic for aryl sulfonyl fluorides and typically appears in a well-defined region, around +60 to +70 ppm relative to a CFCl₃ standard. rsc.orgucsb.edu

Table 1: Predicted NMR Data for this compound (based on analogues)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0 - 8.3DoubletAromatic CH (ortho to -SO₂F)
¹H~7.8 - 8.1DoubletAromatic CH (ortho to -SO₂NH₂)
¹HVariable (broad)Singlet-SO₂NH₂
¹³C~140 - 145SingletAromatic C-SO₂F
¹³C~145 - 150SingletAromatic C-SO₂NH₂
¹³C~128 - 130SingletAromatic CH
¹³C~129 - 131SingletAromatic CH
¹⁹F~+65 - +68Singlet-SO₂F

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.govnih.gov

For this compound (C₆H₆FNO₄S₂), HRMS can confirm its elemental composition by measuring its exact mass to several decimal places. The expected fragmentation pattern in the mass spectrum would involve the loss of characteristic fragments such as SO₂, F, or the sulfamoyl group, providing further evidence for the proposed structure.

Table 2: HRMS Data for this compound

FormulaCalculated Exact Mass [M+H]⁺Calculated Exact Mass [M-H]⁻
C₆H₆FNO₄S₂239.9744237.9588

Studies on substituted benzenesulfonamide (B165840) derivatives reveal common structural motifs. mdpi.comnih.gov For instance, the geometry around the sulfur atom in the sulfonyl group is typically tetrahedral. The crystal packing of such molecules is often dominated by hydrogen bonding interactions involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, leading to the formation of chains or dimeric structures. mdpi.comnih.gov In the case of this compound, the NH₂ protons of the sulfamoyl group would be expected to act as hydrogen bond donors, while the sulfonyl oxygens would act as acceptors, influencing the solid-state architecture. The presence of the highly electronegative fluorine atom on the other sulfonyl group would also influence the electronic distribution and potential intermolecular contacts within the crystal lattice.

Mechanistic Probing and Reaction Monitoring using Analytical Methods

Analytical techniques are crucial for monitoring the progress of chemical reactions and elucidating reaction mechanisms. The synthesis of this compound, for example from a corresponding sulfonyl chloride or sulfonic acid, can be effectively monitored using techniques like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). rsc.orgrsc.orgrhhz.net

By taking aliquots from the reaction mixture at different time points, one can track the disappearance of the starting material's signal and the concurrent appearance and increase of the product's signal. In ¹⁹F NMR, the conversion can be monitored by observing the emergence of the characteristic singlet for the aryl -SO₂F group. rsc.org Similarly, HPLC can separate the starting material from the product, allowing for quantitative analysis of the reaction's progress and determination of its yield. These methods are vital for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to achieve maximum efficiency in the synthesis of the target compound. rsc.orgacs.orgnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental findings, offering deep insights into molecular properties and reaction dynamics that can be difficult to probe experimentally.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways for the synthesis of sulfonyl fluorides. nih.goveurjchem.comdoi.org Such studies can calculate the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For the synthesis of an aryl sulfonyl fluoride, computational modeling can elucidate the entire catalytic cycle. nih.gov This involves identifying the key steps, such as transmetalation, insertion of sulfur dioxide, and the final oxidation/fluorination step. nih.gov By calculating the activation energy for each step, the rate-determining step of the reaction can be identified.

Furthermore, transition state analysis allows for the detailed examination of the geometry of the highest-energy point along the reaction pathway. This information is invaluable for understanding how catalysts facilitate the reaction and can guide the rational design of more efficient synthetic routes to compounds like this compound. nih.gov

Electronic Structure Investigations and Reactivity Predictions

The electronic structure and reactivity of this compound, a member of the aryl sulfonyl fluoride family, can be extensively analyzed using computational chemistry methods, particularly Density Functional Theory (DFT). nih.govnih.gov DFT is a robust modeling technique that provides a balance between accuracy and computational cost, making it a valuable tool for understanding the electronic characteristics of complex molecules. nih.gov Such studies are crucial for predicting how the molecule will behave in chemical reactions and biological systems.

Investigations into related benzene sulfonamide derivatives using DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G and 3-21G, reveal key insights into their molecular geometry and electronic properties. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar sulfonamide structures, these computational analyses have identified the specific locations of the HOMO and LUMO electron densities. For instance, in related compounds, the HOMO is often distributed across the benzene ring and the sulfonamide group, while the LUMO may be concentrated around the sulfonyl group, indicating these as likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a theoretical basis for understanding the interaction tendencies of the molecule.

Table 1: Key Global Reactivity Descriptors Derived from DFT

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Harder molecules are less reactive.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness. Softer molecules are more reactive.
Electronegativity (χ) -(ELUMO + EHOMO) / 2 Measures the power of an atom or group to attract electrons.

| Fraction of Electron Transfer (ΔN) | (χA - χB) / 2(ηA + ηB) | Predicts the tendency of a molecule to donate electrons to another species. |

This table is generated based on standard DFT descriptor definitions. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. In these maps, red regions indicate areas of negative potential (rich in electrons and prone to electrophilic attack), while blue regions show positive potential (electron-deficient and susceptible to nucleophilic attack). For aryl sulfonyl fluorides, the areas around the oxygen and fluorine atoms of the sulfonyl fluoride group typically exhibit a strong negative potential, making them targets for electrophiles. Conversely, the sulfur atom and hydrogen atoms of the sulfamoyl group are often in regions of positive potential. researchgate.net This detailed electronic information is critical for predicting how this compound will interact with biological targets like proteins. nih.gov

Molecular Dynamics Simulations (for protein interactions, where applicable)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, providing detailed insights into the dynamic nature of biological systems. mdpi.commdpi.com For this compound, MD simulations are particularly relevant for understanding its interactions with protein targets, as sulfonyl fluorides are known to act as reactive functional groups that can form covalent bonds with nucleophilic amino acid residues. nih.govenamine.net

Aryl sulfonyl fluorides have been shown to react with a variety of amino acid side chains, including those of lysine (B10760008), tyrosine, histidine, and serine. nih.govenamine.net This reactivity makes them valuable as covalent probes in chemical biology and as potential covalent inhibitors in drug design. nih.govnih.gov MD simulations can model the process of a ligand, such as this compound, approaching and binding to a protein's active or allosteric site. These simulations can reveal the conformational changes in both the ligand and the protein that are necessary for binding and subsequent covalent bond formation. mdpi.com

The general workflow for studying such interactions using MD simulations involves several key steps:

System Setup: A system is constructed containing the protein, the ligand, and explicit solvent molecules (typically water) with appropriate ions to mimic physiological conditions. nih.gov

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure (e.g., 300 K and 1 bar) to achieve a stable, equilibrated state. nih.gov

Production Run: Long-duration simulations are run to sample the conformational space of the protein-ligand complex, tracking the trajectories of all atoms. mdpi.com

Analysis: The resulting trajectories are analyzed to extract meaningful biochemical information.

Table 2: Information Obtainable from MD Simulations of Protein-Ligand Interactions

Type of Analysis Description Relevance to this compound
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA are used to estimate the strength of the protein-ligand interaction. mdpi.com Predicts the binding affinity of the compound to its target protein, helping to identify potent binders.
Interaction Analysis Identifies specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the complex before covalent reaction. nih.govmdpi.com Reveals which amino acid residues are key for initial recognition and positioning of the sulfonyl fluoride group for reaction.
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand position over time from a reference structure. Assesses the stability of the protein-ligand complex throughout the simulation.
Root Mean Square Fluctuation (RMSF) Calculates the fluctuation of individual residues around their average positions. Highlights flexible or rigid regions of the protein upon ligand binding. nih.gov

| Covalent Docking & Simulation | Specialized simulations that model the formation of the covalent bond between the ligand and a specific amino acid residue. nih.gov | Directly models the mechanism of irreversible inhibition by showing how the sulfonyl fluoride moiety reacts with residues like serine or lysine. nih.gov |

Coupling MD simulations with covalent docking studies has proven valuable in developing new sulfonyl fluoride-based probes and inhibitors. nih.gov For example, computational screening and docking can identify potential protein targets and predict the binding pose of the sulfonyl fluoride. Subsequent MD simulations can then refine this pose, assess the stability of the non-covalent complex, and provide a dynamic picture of the events leading up to the covalent modification of the target residue. nih.govnih.gov This computational approach allows for a detailed, atomistic-level understanding of how compounds like this compound engage and covalently modify their biological targets.

Research Applications and Derivatization Strategies for 4 Sulfamoylbenzene 1 Sulfonyl Fluoride Scaffolds

Design and Synthesis of Covalent Chemical Probes

The unique reactivity and stability of sulfur(VI) fluorides, particularly aryl sulfonyl fluorides, make them attractive electrophilic groups for the development of covalent chemical probes. claremont.edu These probes are powerful tools for studying the proteome and validating potential therapeutic targets through the covalent modification of specific amino acids. nih.gov The design of such probes involves incorporating the sulfonyl fluoride (B91410) warhead into molecules that can recognize and bind to specific protein sites. nih.gov A key advantage of sulfonyl fluorides is their ability to react with a range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, threonine, and histidine, thereby expanding the scope of protein labeling beyond the commonly targeted cysteine. researchgate.net

The synthesis of sulfonyl fluoride probes can be achieved through various methods. A common strategy involves the palladium-mediated conversion of an aryl bromide to a benzyl (B1604629) sulfide, which is then oxidized to the sulfonyl chloride using N-chlorosuccinimide. Subsequent treatment with potassium fluoride yields the desired sulfonyl fluoride. nih.gov This synthetic route allows for the incorporation of the sulfonyl fluoride warhead into diverse molecular scaffolds, enabling the creation of a wide array of chemical probes. nih.gov The inherent stability of the sulfonyl fluoride group allows for a variety of chemical manipulations on other parts of the molecule without compromising the reactive warhead, facilitating the synthesis of highly functionalized probes. researchgate.net

Proteome-Wide Profiling of Sulfonyl Fluoride Reactivity

Sulfonyl fluoride-based probes have proven to be valuable tools for proteome-wide profiling of protein reactivity and for identifying ligandable sites across diverse protein classes. nih.govebi.ac.uk Chemoproteomic platforms utilizing clickable aryl sulfonyl fluoride probes have been developed for the direct identification of electrophile-site interactions in complex biological systems. nih.gov These studies have successfully mapped hundreds of ligandable tyrosines and lysines in intact cells, providing a rich resource for the development of novel covalent chemical probes. nih.gov

The reactivity of sulfonyl fluoride probes across the proteome is influenced by several factors, including the intrinsic reactivity of the sulfonyl fluoride itself and the specific microenvironment of the protein binding site. nih.gov Studies have shown that the substitution pattern on the aryl ring of the sulfonyl fluoride can significantly impact its reactivity. nih.gov For instance, the position of a carboxyl group on the phenylsulfonyl core can dramatically alter the probe's reactivity and its ability to label nucleophilic residues. nih.gov By systematically varying the structure of the sulfonyl fluoride probe, researchers can tune its reactivity to target specific sets of proteins or amino acid residues. nih.gov This approach has enabled the identification of novel protein targets and has highlighted the versatility of sulfonyl fluorides as tools for exploring the ligandable proteome. nih.govacs.org

Expansion of the Ligandable Proteome Beyond Cysteine Residues

A significant advantage of using sulfonyl fluoride-based probes is their ability to target a broader range of nucleophilic amino acid residues beyond the traditionally targeted cysteine. nih.gov Cysteine is a highly nucleophilic amino acid, but its low abundance in protein binding sites limits the scope of covalent inhibitors and probes that rely on cysteine reactivity. nih.gov Sulfonyl fluorides, on the other hand, can react with several other nucleophilic residues, including lysine, tyrosine, histidine, serine, and threonine. nih.govenamine.net This expanded reactivity profile opens up a much larger portion of the proteome for covalent targeting. nih.gov

The ability to target residues like lysine and tyrosine, which are more abundant in protein binding sites than cysteine, is particularly valuable. enamine.net For example, lysine-targeted sulfonyl fluoride probes have been successfully used for broad-spectrum kinase profiling in live cells. nih.gov Similarly, tyrosine-targeting probes have been developed for a variety of applications, including the inhibition of enzymes and protein-protein interactions. nih.gov The development of probes that can covalently modify a diverse set of amino acids is a crucial step towards a more comprehensive understanding of protein function and the development of novel therapeutic strategies. nih.gov The use of sulfonyl fluoride scaffolds provides a powerful platform for achieving this goal, enabling the exploration of a larger and more diverse ligandable proteome. nih.govacs.org

Elucidation of Enzyme Inhibition Mechanisms

Sulfonyl fluorides are a well-established class of compounds used to investigate enzyme inhibition mechanisms, particularly for enzymes that utilize a nucleophilic residue in their catalytic cycle. ebi.ac.uk The covalent nature of the interaction between sulfonyl fluorides and their target enzymes allows for detailed mechanistic studies and the unambiguous identification of the modified residue. nih.gov The process of inhibition typically involves a two-step mechanism: an initial reversible binding of the inhibitor to the enzyme's active site, followed by an irreversible covalent modification of a key amino acid residue. acs.org This covalent modification leads to the inactivation of the enzyme. nih.gov

The rate of enzyme inactivation can be quantified by determining the kinetic parameters KI (the inhibitor dissociation constant for the initial reversible binding) and kinact (the first-order rate constant for the inactivation step). acs.org These parameters provide valuable insights into the efficiency and specificity of the inhibitor. The structure of the sulfonyl fluoride inhibitor can be systematically modified to probe the structure-activity relationship and to optimize its potency and selectivity for a particular enzyme. nih.gov

Irreversible Enzyme Inactivation via Sulfonylation

The primary mechanism by which sulfonyl fluorides inhibit enzymes is through irreversible sulfonylation of a nucleophilic amino acid residue within the enzyme's active site. ebi.ac.uk This process involves a nucleophilic attack by the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. ebi.ac.uk The stability of this covalent bond results in the essentially irreversible inactivation of the enzyme. nih.gov

The specific amino acid residue that is targeted for sulfonylation depends on the enzyme class. For example, in serine proteases, the catalytic serine residue is the primary target. ebi.ac.uk However, sulfonyl fluorides have also been shown to react with other nucleophilic residues such as lysine, tyrosine, and histidine, depending on the specific protein microenvironment. nih.gov The reactivity of a particular residue can be enhanced by the presence of nearby amino acids that can stabilize the transition state of the sulfonylation reaction. nih.gov

Studies on Serine Protease Inhibition

Sulfonyl fluorides have a long history of use as inhibitors of serine proteases. ebi.ac.uk The archetypal serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF), inactivates these enzymes by sulfonating the active site serine residue. researchgate.net This reaction is highly efficient and leads to a stable, inactive enzyme derivative. ebi.ac.uk The versatility of the sulfonyl fluoride scaffold has allowed for the development of a wide range of inhibitors with varying specificities for different serine proteases. nih.gov For instance, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is another commonly used serine protease inhibitor. nih.govresearchgate.net

The study of serine protease inhibition by sulfonyl fluorides has provided valuable insights into the catalytic mechanism of these enzymes. By identifying the specific residue that is modified by the inhibitor, researchers can confirm the identity of the catalytic nucleophile. Furthermore, the kinetics of inhibition can reveal important information about the binding interactions between the inhibitor and the enzyme's active site. ebi.ac.uk These studies have been instrumental in the design of more potent and selective serine protease inhibitors for therapeutic applications. nih.gov

Mechanistic Investigations of Fatty Acid Amide Hydrolase (FAAH) Inhibition

Sulfonyl fluorides have been identified as potent and irreversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids. nih.govnih.gov The inhibition of FAAH by sulfonyl fluorides proceeds through the covalent modification of the enzyme's catalytic serine residue, Ser241. nih.gov This mechanism is consistent with the known mechanism of inactivation of serine hydrolases by sulfonyl fluorides. nih.gov

Detailed mechanistic studies, including rapid dilution assays and mass spectrometry analysis, have confirmed the irreversible nature of FAAH inhibition by sulfonyl fluoride analogs. nih.gov Mass spectrometry analysis of FAAH treated with a sulfonyl fluoride inhibitor shows a mass increase consistent with the covalent attachment of the inhibitor to the enzyme. nih.gov The development of sulfonyl fluoride-based FAAH inhibitors has provided valuable pharmacological tools to explore the physiological roles of this enzyme and its potential as a therapeutic target for various neurological and inflammatory disorders. nih.govnih.govmdpi.com

Development of Chemical Toolkits for Target Identification and Validation in Biological Systems

The 4-sulfamoylbenzene-1-sulfonyl fluoride scaffold is an integral component in the development of chemical toolkits for the identification and validation of biological targets. The sulfonyl fluoride group acts as a "privileged warhead" in chemical biology due to its unique balance of stability in aqueous environments and its ability to covalently react with a range of nucleophilic amino acid residues. rsc.org This reactivity is not limited to the highly nucleophilic cysteine but extends to serine, threonine, lysine, tyrosine, and histidine residues within protein binding sites. rsc.org This broad reactivity profile significantly expands the scope of proteins that can be targeted compared to more traditional cysteine-focused covalent modifiers. rsc.org

Chemical probes based on the aryl sulfonyl fluoride framework are pivotal for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to monitor the functional state of enzymes in complex biological systems. nih.govrsc.orgmdpi.com By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, onto the this compound core, researchers can design activity-based probes (ABPs) that covalently label active enzymes. Subsequent proteomic analysis can then identify the protein targets and the specific sites of modification, providing valuable insights into enzyme function and inhibitor binding.

The versatility of this scaffold is further enhanced by the potential for creating "clickable" versions. For instance, a terminal alkyne can be introduced into the molecule, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the attachment of various reporter tags or other molecular entities post-labeling, facilitating target identification and validation through techniques like affinity chromatography and mass spectrometry.

Fragment-Based Screening and Ligand Discovery Strategies

Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy in drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. fchgroup.netprestwickchemical.comlifechemicals.com The this compound scaffold is well-suited for this approach, serving as a reactive fragment that can covalently bind to the target protein.

Libraries of diverse fragments can be synthesized by coupling various small molecules to the sulfonamide group of this compound. These fragment libraries, armed with the sulfonyl fluoride "warhead," can then be screened against a protein of interest. The covalent nature of the interaction allows for the capture of even weak binding events, which might be missed in traditional screening campaigns for non-covalent binders. Mass spectrometry is a particularly effective method for identifying hits from such screens, as the covalent modification of the target protein results in a detectable mass shift.

This covalent fragment-based approach offers a significant advantage in that it can be used to target a wider range of amino acid residues beyond cysteine, thereby expanding the druggable proteome. nih.gov The identification of fragments that bind to allosteric sites or other previously unexplored pockets on a protein can provide novel starting points for the development of potent and selective inhibitors.

Diversification of this compound Derivatives

The dual functionality of this compound allows for extensive diversification, leading to a wide array of derivatives with tailored properties. The sulfonyl fluoride group provides a site for covalent interaction, while the sulfonamide group serves as a versatile handle for synthetic modification.

Synthesis of Sulfonamides and Sulfonates

The sulfonyl fluoride moiety of the scaffold readily reacts with primary and secondary amines to form stable sulfonamides. researchgate.netimpactfactor.org This reaction is a cornerstone of its derivatization, enabling the introduction of a vast range of chemical functionalities. By varying the amine coupling partner, libraries of diverse sulfonamide derivatives can be generated, each with unique steric and electronic properties. These derivatives can be screened for a multitude of biological activities. nih.gov

Similarly, the sulfonyl fluoride can react with alcohols or phenols to yield the corresponding sulfonate esters. eurjchem.comresearchgate.netacs.org This transformation further expands the chemical space that can be explored from this versatile scaffold. The resulting sulfonates can serve as isosteres for phosphates or carboxylates, potentially mimicking natural ligands or interacting with different binding pockets in biological targets.

ReactantFunctional GroupResulting DerivativeBond Formed
Primary/Secondary Amine-NHR or -NR2SulfonamideS-N
Alcohol/Phenol-OHSulfonate EsterS-O

Construction of Isoxazole-based Pharmacophores

The this compound scaffold can be utilized in the synthesis of molecules containing isoxazole (B147169) pharmacophores. Isoxazoles are important heterocyclic motifs found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. nih.govwpmucdn.com

One synthetic strategy involves the reaction of the sulfonamide group of a 4-aminobenzenesulfonamide derivative (which can be prepared from the corresponding sulfonyl fluoride) with a precursor that can undergo cyclization to form the isoxazole ring. For example, derivatives of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide have been synthesized, demonstrating the feasibility of incorporating the sulfonamide moiety into complex heterocyclic systems. researchgate.net While direct construction from this compound is less commonly reported, its conversion to a suitable precursor for isoxazole synthesis is a viable synthetic route.

Integration into Complex Molecular Architectures (e.g., PROTAC Linkers)

The field of targeted protein degradation has seen the rise of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein. researchgate.net PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The sulfonyl fluoride moiety has been explored for its potential to form covalent bonds with E3 ligases, such as the Von Hippel-Lindau (VHL) protein. nih.gov

By replacing the canonical hydroxyproline (B1673980) motif in VHL ligands with a sulfonyl fluoride, researchers have successfully created covalent VHL binders. nih.gov This covalent engagement can offer advantages in terms of potency and duration of action. The this compound scaffold, with its two distinct functional groups, is a candidate for incorporation into PROTAC design. The sulfonyl fluoride could serve as the E3 ligase-binding element, while the sulfonamide could be functionalized to attach the linker and the target protein ligand. researchgate.net

Contributions to Polymer Science and Functional Material Chemistry

The reactivity of the sulfonyl fluoride group via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has significant implications for polymer science and the development of functional materials. nih.govresearchgate.net Monomers containing a sulfonyl fluoride group can be polymerized to create functional polymers. For example, 4-vinylbenzenesulfonyl fluoride has been used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemrxiv.org The resulting polymer presents sulfonyl fluoride groups along its backbone, which can then be modified in a post-polymerization step using SuFEx chemistry. This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties. chemrxiv.org

The this compound molecule, being bifunctional, offers intriguing possibilities for creating cross-linked polymers or for tethering polymers to surfaces. The sulfonamide group could be modified to contain a polymerizable unit, and the resulting monomer could be copolymerized with other monomers. The sulfonyl fluoride groups would then be available for subsequent functionalization or for creating cross-links within the material. Such polymers have potential applications in areas like ion-exchange membranes, specialty coatings, and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-sulfamoylbenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis route involves reacting 4-sulfamoylbenzenesulfonyl chloride with fluoride sources under anhydrous conditions. For example, pyridine can act as a catalyst in ethyl acetate (EtOAc) to facilitate nucleophilic substitution. Optimize reaction temperature (room temperature to 50°C) and stoichiometry (e.g., 1:1 molar ratio of chloride to fluoride) to enhance yield. Post-reaction purification via liquid-liquid extraction (e.g., 0.5 M HCl and NaHCO₃ washes) and vacuum distillation ensures product purity .

Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm sulfonamide and sulfonyl fluoride functional groups. High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% threshold). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion at m/z 239.2). Cross-reference spectral data with PubChem entries for consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct reactions in a fume hood with nitrile gloves and protective eyewear. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data are limited; assume acute irritancy and prioritize acute exposure mitigation .

Advanced Research Questions

Q. How does this compound compare to other sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) in covalent enzyme inhibition studies?

  • Methodological Answer : This compound exhibits unique reactivity due to its sulfamoyl group, enabling selective covalent binding to serine hydrolases. Compare inhibition kinetics (e.g., IC₅₀, kinact/KI) using fluorogenic substrates. For stability, assess hydrolysis rates in buffer systems (pH 7.4, 37°C) versus analogs like 4-oxopiperidine derivatives, which may degrade faster under aqueous conditions .

Q. How can researchers resolve contradictions in reported enzyme inhibition data involving this compound?

  • Methodological Answer : Divergent results often arise from assay conditions (e.g., buffer ionic strength, incubation time). Standardize protocols: pre-incubate enzyme with inhibitor for 30 minutes, use positive controls (e.g., PMSF), and validate with orthogonal methods like activity-based protein profiling (ABPP). Review purity lot-to-lot variations and confirm target engagement via X-ray crystallography or mutagenesis .

Q. What strategies are effective for studying the compound’s reactivity in complex biological matrices (e.g., plasma or cell lysates)?

  • Methodological Answer : Employ competitive profiling with broad-spectrum probes (e.g., TAMRA-FP) to map off-target interactions. Use quantitative proteomics (SILAC or TMT labeling) to identify high-affinity targets. For temporal resolution, quench reactions at multiple timepoints with excess thiols (e.g., β-mercaptoethanol) to halt sulfonyl fluoride reactivity .

Q. How can researchers validate the compound’s role as a precursor for pharmaceutical intermediates?

  • Methodological Answer : Demonstrate synthetic utility via coupling reactions (e.g., amidation with amines under Schotten-Baumann conditions). Monitor by TLC or LC-MS for intermediate formation. For scalability, optimize solvent systems (e.g., DCM/water biphasic) and catalyst loading (e.g., 10 mol% DMAP). Cross-validate intermediates with NMR and HRMS .

Methodological Notes

  • Data Reproducibility : Include batch-specific purity certificates and solvent history in supplementary materials.
  • Ethical Compliance : For biological studies, adhere to institutional biosafety protocols (e.g., IBC approval for covalent modifiers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.